An In-depth Technical Guide to the Chemical Properties and Applications of 4-Methoxy-alpha-toluenethiol
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Methoxy-alpha-toluenethiol
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Versatile Thiol Building Block
4-Methoxy-alpha-toluenethiol, also known as 4-methoxybenzyl mercaptan, is an aromatic organosulfur compound that serves as a highly versatile and reactive intermediate in modern organic chemistry. Its structure, featuring a methoxy-substituted benzene ring attached to a methylene thiol (-CH₂SH) group, provides a unique combination of nucleophilicity, moderate acidity, and susceptibility to oxidation. These characteristics make it a valuable building block in diverse fields, ranging from pharmaceutical synthesis to materials science. This guide offers an in-depth exploration of the fundamental chemical properties, reactivity, synthesis, and key applications of 4-Methoxy-alpha-toluenethiol, providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.
Section 1: Physicochemical and Spectroscopic Profile
The utility of any chemical reagent begins with a thorough understanding of its intrinsic physical and spectroscopic properties. These characteristics not only confirm the identity and purity of the material but also dictate its behavior in various reaction and purification conditions.
Core Physicochemical Properties
The physical properties of 4-Methoxy-alpha-toluenethiol are summarized in the table below. Its liquid state at room temperature, high boiling point, and miscibility with common organic solvents are typical for a molecule of its size and polarity. Notably, it is practically insoluble in water, a key consideration for reaction workups.[1][2] The compound is well-known for its potent, sulfurous stench, a characteristic trait of many low-molecular-weight thiols.[1]
| Property | Value | Source(s) |
| CAS Number | 6258-60-2 | [3][4] |
| Molecular Formula | C₈H₁₀OS | [3][4] |
| Molecular Weight | 154.23 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Odor | Strong, sulfurous, "stench" | [1] |
| Boiling Point | 90-95 °C @ 0.5 mmHg | [6] |
| Density | ~1.107 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | ~1.573 | [7] |
| Solubility | Soluble in ethanol, methanol, ether, dichloromethane. Insoluble in water. | [1][5][6] |
| pKa (estimated) | 6.73 | [3] |
Acidity and the Thiol Functional Group
A defining feature of thiols is their acidity, which is significantly greater than that of their alcohol analogs.[8][9] The pKa of 4-Methoxy-alpha-toluenethiol's S-H proton is estimated to be around 6.73.[3] This enhanced acidity is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen. Upon deprotonation, the resulting negative charge is distributed over a larger volume on the sulfur atom, leading to a more stable conjugate base (the thiolate). This stability favors the dissociation of the proton, making the thiol a stronger acid. Consequently, 4-Methoxy-alpha-toluenethiol can be readily and almost completely deprotonated by common bases like sodium hydroxide to form the highly nucleophilic 4-methoxybenzyl thiolate anion.[9]
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the structure and purity of 4-Methoxy-alpha-toluenethiol.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A characteristic, albeit typically weak, absorption band for the S-H stretching vibration is expected in the region of 2600-2550 cm⁻¹.[10] Other expected signals include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic methylene and methoxy groups (just below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring in the 1600-1400 cm⁻¹ region.[11][12] The NIST Chemistry WebBook provides reference IR spectra for this compound.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is highly diagnostic. One would expect to see a singlet for the methoxy group (-OCH₃) protons around 3.8 ppm, a singlet for the benzylic methylene protons (-CH₂SH) typically in the range of 2.2-3.0 ppm, and signals in the aromatic region (6.5-8.0 ppm) corresponding to the protons on the benzene ring.[8][14] The thiol proton (-SH) itself often appears as a broad singlet whose chemical shift can vary depending on concentration and solvent.
-
¹³C NMR : The carbon NMR spectrum will show distinct signals for the methoxy carbon, the benzylic methylene carbon, and the four unique carbons of the para-substituted aromatic ring.[15]
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 154).[3][16] A prominent fragment is often the 4-methoxybenzyl cation (the tropylium ion analog) at m/z = 121, resulting from the loss of the SH radical.
Section 2: Synthesis and Handling
A Robust Synthetic Protocol
While several routes to thiols exist, a reliable and common laboratory method involves the S-alkylation of thiourea with an alkyl halide, followed by basic hydrolysis of the intermediate isothiouronium salt. This method is often preferred over using sodium hydrosulfide (NaSH) because it avoids the formation of the thioether (sulfide) as a significant byproduct.[16]
Protocol: Synthesis of 4-Methoxy-alpha-toluenethiol from 4-Methoxybenzyl Chloride
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.
-
Addition of Alkyl Halide : To the stirring solution, add 4-methoxybenzyl chloride (1.0 equivalent).
-
Formation of Isothiouronium Salt : Heat the mixture to reflux for 2-3 hours. The intermediate S-(4-methoxybenzyl)isothiouronium chloride will precipitate as a white solid.
-
Hydrolysis : After cooling, add an aqueous solution of sodium hydroxide (NaOH) (2.5 equivalents) to the flask.
-
Liberation of Thiol : Heat the mixture to reflux for another 1-2 hours to hydrolyze the salt and form the sodium thiolate.
-
Workup : Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl) until the pH is acidic. This protonates the thiolate to form the final thiol product.
-
Extraction and Purification : Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Final Purification : The crude thiol can be further purified by vacuum distillation to yield a colorless to pale yellow liquid.[6]
Caption: Synthetic workflow for 4-Methoxy-alpha-toluenethiol.
Safe Handling and Storage
Due to its stench and potential hazards, 4-Methoxy-alpha-toluenethiol must be handled with appropriate precautions.
-
Ventilation : Always handle this compound inside a certified chemical fume hood to avoid inhalation of its potent vapor.[14]
-
Personal Protective Equipment (PPE) : Wear standard PPE, including nitrile gloves, safety goggles, and a lab coat.[1][14]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Storage at 2-8°C is often recommended.[7] To prevent oxidation to the disulfide, it is best practice to store the container under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatibilities : Avoid contact with strong acids, strong bases, and oxidizing agents, as these can trigger vigorous or hazardous reactions.[14]
Section 3: Chemical Reactivity and Mechanistic Pathways
The chemistry of 4-Methoxy-alpha-toluenethiol is dominated by the thiol group, which can act as a potent nucleophile or be readily oxidized.
Nucleophilicity and S-Alkylation
As discussed, the thiol proton is acidic, and its removal generates a thiolate anion. This anion is an excellent soft nucleophile, readily participating in substitution reactions with electrophiles like alkyl halides.[8][17]
Protocol: Synthesis of a Thioether via Sₙ2 Reaction
-
Deprotonation : Dissolve 4-Methoxy-alpha-toluenethiol (1.0 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Base Addition : Cool the solution in an ice bath and add a strong base such as sodium hydride (NaH) (1.1 equivalents) portion-wise to generate the thiolate anion in situ.
-
Electrophile Addition : Once the hydrogen evolution ceases, add the alkyl halide (e.g., iodomethane or benzyl bromide) (1.0 equivalent) dropwise to the stirring solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting thiol.
-
Quenching and Workup : Carefully quench the reaction by adding water. Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude thioether.
-
Purification : Purify the resulting thioether by column chromatography or distillation.
Caption: Sₙ2 mechanism for thioether formation.
Oxidation and Disulfide Bridge Formation
Thiols are highly susceptible to oxidation.[2] In the presence of mild oxidizing agents, including atmospheric oxygen, 4-Methoxy-alpha-toluenethiol can undergo oxidative coupling to form the corresponding disulfide, bis(4-methoxybenzyl) disulfide.[16] This reaction is a key consideration for its storage and is also a synthetically useful transformation. Stronger oxidizing agents can further oxidize the sulfur to sulfinic and sulfonic acids.[16][18]
Protocol: Controlled Oxidation to Disulfide
-
Setup : Dissolve 4-Methoxy-alpha-toluenethiol (1.0 equivalent) in a solvent such as dichloromethane or methanol.
-
Oxidant : While stirring at room temperature, add a solution of iodine (I₂) (0.5 equivalents) in the same solvent dropwise. A base like triethylamine may be added to facilitate the reaction.
-
Reaction : Stir until the characteristic brown color of iodine disappears, indicating the completion of the reaction.
-
Workup : Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any excess iodine, followed by a water and brine wash.
-
Purification : Dry the organic layer and concentrate it to yield the disulfide, which can be purified by recrystallization or chromatography.
Caption: Oxidation states of sulfur starting from a thiol.
Section 4: Applications in Research and Development
The unique reactivity of 4-Methoxy-alpha-toluenethiol makes it a valuable tool in several scientific domains.
-
Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of complex molecules. For instance, it has been specifically used to prepare various ω-mercapto amino acids, which are important building blocks for creating modified peptides or enzyme inhibitors.[7] The thiol group can act as a nucleophile, a metal-binding ligand in a final drug target, or a precursor that is later removed in a desulfurization step.[11]
-
Materials Science : Thiol chemistry is fundamental to materials science.[2] Thiols are widely used for surface functionalization, particularly in the formation of self-assembled monolayers (SAMs) on gold and other noble metal surfaces. While not a primary reported use for this specific molecule, its structure is amenable to such applications. The thiol group provides a strong anchoring point to the surface, allowing the aromatic portion to dictate the surface properties.
-
Analytical Chemistry : Due to its distinct structure and reliable response in mass spectrometry, 4-Methoxy-alpha-toluenethiol has been employed as an internal standard. It was successfully used for the quantitative determination of polyfunctional mercaptans in wine at the nanogram-per-liter level, highlighting its utility in trace-level analysis.[4]
Section 5: Comprehensive Safety and Toxicology Assessment
A thorough understanding of the hazards associated with 4-Methoxy-alpha-toluenethiol is critical for its safe use.
| Hazard Class | GHS Statement | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [15] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [15] |
| Skin Sensitization | H317: May cause an allergic skin reaction | [15] |
| Eye Irritation | H319: Causes serious eye irritation | [15] |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [15] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [15] |
-
Primary Hazards : The main risks associated with this compound are irritation to the skin, eyes, and respiratory tract.[15] It is also a skin and respiratory sensitizer, meaning repeated exposure can lead to allergic reactions.[15] Ingestion is harmful.[15]
-
Toxicological Data : The toxicological properties have not been fully investigated. There is no available information on mutagenic, reproductive, or teratogenic effects.[14]
-
First Aid :
-
Inhalation : Remove the person to fresh air. If breathing is difficult, seek medical attention.[14]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. If irritation persists, consult a physician.[14]
-
Eye Contact : Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids, and get medical attention.[14]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[14]
-
-
Disposal : Waste material should be disposed of in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous.[14]
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